5-ethyl-4,5-dihydro-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
219524-88-6 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
5-ethyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C5H10N2/c1-2-5-3-4-6-7-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
RHYLDYHNTARSRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC=NN1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 4,5 Dihydro 1h Pyrazole and Its Analogs
Classic Cyclocondensation Approaches
Traditional methods for synthesizing the 4,5-dihydro-1H-pyrazole core primarily rely on the reaction between a hydrazine (B178648) source and a suitable three-carbon synthon.
The condensation of hydrazine or its derivatives with carbonyl compounds is a cornerstone of pyrazoline synthesis. thepharmajournal.com The specific nature of the carbonyl compound dictates the substitution pattern of the resulting heterocyclic ring.
A widely employed and versatile method for the synthesis of 4,5-dihydro-1H-pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, commonly known as chalcones. thepharmajournal.comresearchgate.net This reaction proceeds via a cyclocondensation mechanism. The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. dergipark.org.tr The reaction can be catalyzed by either acids or bases. rdd.edu.iq For the synthesis of 5-ethyl-4,5-dihydro-1H-pyrazole, a suitable chalcone (B49325) precursor would be required.
The general reaction scheme is as follows:
An α,β-unsaturated ketone (chalcone) reacts with hydrazine hydrate (B1144303).
The reaction is often carried out in a solvent such as ethanol (B145695). core.ac.uk
The mixture is typically refluxed to drive the reaction to completion. thepharmajournal.com
A variety of chalcones can be utilized to produce a diverse range of substituted pyrazolines. core.ac.ukjocpr.com The substituents on the chalcone will determine the final substitution pattern on the pyrazoline ring.
Table 1: Examples of Pyrazoline Synthesis from Chalcones
| Chalcone Precursor | Hydrazine Source | Catalyst/Conditions | Product | Reference |
| Substituted Chalcone | Hydrazine Hydrate | Ethanol, Reflux | Substituted Pyrazoline | core.ac.uk |
| Substituted Chalcone | Phenyl Hydrazine | Ethanol, 80°C | N-Phenyl Pyrazoline | thepharmajournal.com |
| Substituted Chalcone | Hydrazine Hydrate | Acetic Acid, Ethanol, Reflux | Substituted Pyrazoline | dergipark.org.tr |
The reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classical and fundamental method for the synthesis of pyrazoles. researchgate.net While this method directly yields pyrazoles (the aromatic counterparts), the resulting pyrazoles can be subsequently reduced to form 4,5-dihydro-1H-pyrazoles. However, direct synthesis of pyrazolines from these precursors is also possible under specific conditions. For instance, the reaction of ethyl (ethoxymethylene)cyanoacetate with (4-methoxyphenyl)hydrazine (B1593770) hydrochloride in the presence of potassium carbonate and ethanol leads to the formation of an ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. prepchem.com
The general process involves the initial condensation of hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and elimination of a water molecule to form the heterocyclic ring. The choice of β-dicarbonyl compound and hydrazine derivative allows for the introduction of various substituents on the pyrazole (B372694) ring.
The use of substituted hydrazines, such as phenylhydrazine (B124118) and thiosemicarbazide, provides a direct route to N-substituted pyrazolines. thepharmajournal.com For example, reacting a chalcone with phenylhydrazine hydrate in ethanol at reflux temperature yields the corresponding N-phenyl pyrazoline derivative. thepharmajournal.com Similarly, acetyl hydrazine, generated in situ from hydrazine hydrate and glacial acetic acid, can be used to produce N-acetyl pyrazolines. thepharmajournal.com The reaction conditions, such as temperature and reaction time, can influence the yield and purity of the final product.
The reaction between an unsymmetrical α,β-unsaturated carbonyl compound and a substituted hydrazine can potentially lead to the formation of two regioisomers. The regioselectivity of the cyclocondensation is a critical aspect, and it is often influenced by the electronic and steric effects of the substituents on both reactants. Theoretical and experimental studies have been conducted to understand the factors governing the regiochemical outcome of these reactions. csic.es For instance, the reaction of dissymmetric chalcones with various hydrazines has been studied to elucidate the reaction pathways and identify the different products formed. researchgate.net
In cases where a chiral center is formed during the reaction, controlling the stereoselectivity becomes important. The development of catalytic enantioselective methods for the synthesis of pyrazolines has been a significant area of research. rsc.org
Hydrazine-Carbonyl Compound Condensation Routes
Modern Catalytic Synthetic Strategies
In recent years, there has been a considerable focus on developing more efficient, selective, and environmentally friendly catalytic methods for the synthesis of pyrazolines. These modern approaches often offer advantages in terms of yield, purity, and stereocontrol.
Catalytic enantioselective synthesis of 2-pyrazolines has been achieved through various strategies. One notable approach involves a one-pot condensation/6π-electrocyclization reaction catalyzed by BINOL-derived phosphoric acid catalysts. rsc.org Another innovative method utilizes a cinchona-derived bifunctional catalyst for the enantioselective catalytic synthesis of 2-pyrazolines from β-substituted enones and hydrazines. nih.gov This method is scalable and provides high enantioselectivity. nih.gov
Zinc-catalyzed hydrohydrazination has also emerged as a novel and regioselective method for the synthesis of aryl-substituted pyrazolines. acs.org In this process, substituted phenylhydrazines react with alkynes like 3-butynol in the presence of a catalytic amount of zinc triflate to produce pyrazoline derivatives. acs.org Furthermore, transition-metal-free [3 + 2] cycloaddition reactions have been developed for the synthesis of polysubstituted pyrazoles, which can be precursors to pyrazolines. organic-chemistry.org
Table 2: Modern Catalytic Approaches to Pyrazoline Synthesis
| Catalyst | Reactants | Reaction Type | Key Features | Reference |
| BINOL-derived phosphoric acid | Hydrazones from α,β-unsaturated ketones | 6π-electrocyclization | Enantioselective | rsc.org |
| Cinchona-derived bifunctional catalyst | β-substituted enones and hydrazines | Michael addition/condensation | One-pot, scalable, high enantioselectivity | nih.gov |
| Zinc triflate | Substituted phenylhydrazines and 3-butynol | Hydrohydrazination | Regioselective | acs.org |
| Ruthenium complexes | Allylic alcohols and hydrazines | Acceptorless dehydrogenative coupling | Green, atom-economical | organic-chemistry.org |
A Comprehensive Look at the Synthesis of this compound and its Analogs
The synthesis of 4,5-dihydropyrazole derivatives, including this compound, is a significant area of research in heterocyclic chemistry. These compounds are recognized for their presence in a wide array of biologically active molecules. This article delves into various synthetic methodologies, from transition-metal catalysis to advanced reaction architectures, providing a detailed overview of the construction of this important heterocyclic scaffold.
The construction of the 4,5-dihydropyrazole ring system can be achieved through a variety of synthetic strategies. These methods offer different advantages in terms of efficiency, regioselectivity, and substrate scope.
Transition-Metal Catalysis (e.g., Palladium, Copper, Silver)
Transition metals play a crucial role in modern organic synthesis, and the formation of dihydropyrazoles is no exception. youtube.com Catalysts based on palladium, copper, and silver have been effectively employed.
A notable palladium-catalyzed method involves the two-component cyclization of β,γ-unsaturated hydrazones with aryl iodides. acs.orgdntb.gov.ua This reaction, catalyzed by Pd(0), facilitates the formation of new carbon-carbon and carbon-nitrogen bonds, leading to polysubstituted 4,5-dihydropyrazoles with moderate to good reactivity. acs.org The process has been shown to tolerate a variety of substituents. acs.org Another palladium-catalyzed approach is the [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, which yields tricyclic 2-benzazepines. nih.gov Furthermore, a two-step palladium-catalyzed procedure involving a Suzuki–Miyaura cross-coupling followed by a double Buchwald–Hartwig reaction has been developed for synthesizing benzo chim.itresearchgate.netfuro[3,2-b]indoles. nih.gov
Copper catalysts have also proven effective. For instance, copper-catalyzed domino C-N coupling/hydroamination reactions of acetylenes and diamines have been reported for the synthesis of pyrazoles. mdpi.com Copper nanoparticles grafted on carbon microspheres (Cu-NP/C) have been utilized as a reusable heterogeneous catalyst for the one-pot, three-component synthesis of dihydropyrano[2,3-c]pyrazoles, demonstrating high efficiency under mild conditions. nanobioletters.com
Silver catalysts, although less commonly cited for this specific transformation in the provided context, are known to be active in various organic reactions and their potential in dihydropyrazole synthesis remains an area of interest.
Table 1: Examples of Transition-Metal Catalyzed Synthesis of Dihydropyrazole Analogs
| Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd(0) | β,γ-Unsaturated hydrazones, Aryl iodides | Polysubstituted 4,5-dihydropyrazoles | Forms new C-C and C-N bonds; tolerates various substituents. acs.orgdntb.gov.ua |
| Pd(OAc)2 | Arenes with sulfonylpyrazole directing groups, Alkenes | ortho-Alkenylated aryl-sulfonylpyrazoles | High site-selectivity under mild conditions. researchgate.net |
| Cu(I) iodide | Acetylenes, Diamine | Pyrazoles | Domino C-N coupling/hydroamination reaction. mdpi.com |
| Cu-NP/C | Aldehydes, Malononitrile, Pyrazolin-5-one | Dihydropyrano[2,3-c]pyrazoles | Reusable heterogeneous catalyst; mild reaction conditions. nanobioletters.com |
Organocatalysis and Biocatalysis for Dihydropyrazole Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. uva.es While direct organocatalytic methods for this compound were not detailed in the provided search results, the principles of organocatalysis are applicable to the synthesis of related heterocyclic structures. For instance, chiral secondary amines have been used to catalyze the enantioselective synthesis of functionalized dihydropyridazines through a cascade reaction involving an aza-Michael addition. nih.gov Similarly, organocatalysts like β-proline have been employed in the one-pot synthesis of dihydropyran derivatives from pyruvates and aldehydes, demonstrating high yields and diastereoselectivity under mild conditions. oist.jpau.dk These examples highlight the potential for developing organocatalytic methods for the asymmetric synthesis of dihydropyrazoles.
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a green and highly selective approach to chemical synthesis. While specific biocatalytic routes to this compound were not identified in the search results, the broader field of biocatalysis is continually expanding to include the synthesis of a wide range of heterocyclic compounds.
Heterogeneous Catalysis (e.g., Mesoporous Catalysts)
Heterogeneous catalysts offer significant advantages, including ease of separation and reusability, making them attractive for sustainable chemical processes. ukzn.ac.za Mesoporous materials, with their high surface area and tunable properties, are excellent supports for catalytic species.
For the synthesis of dihydropyrazole analogs, various heterogeneous catalysts have been employed. Preheated fly-ash has been used as a cost-effective and environmentally friendly catalyst for the one-pot multicomponent synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium, achieving high yields. ut.ac.ir Magnetic Fe3O4 nanoparticles have also been shown to be efficient heterogeneous catalysts for the four-component reaction to produce pyranopyrazoles in water at room temperature. researchgate.net Furthermore, a palladium complex supported on magnetic mesoporous organosilica (MATYPd) has been developed as a highly recoverable and durable nanocatalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov The use of supported heteropolyacids on mesoporous silica (B1680970) like MCM-41 has also been explored for various catalytic applications. researchgate.net
Advanced Reaction Architectures
Modern synthetic chemistry increasingly relies on advanced reaction architectures that allow for the rapid and efficient construction of complex molecules from simple starting materials.
1,3-Dipolar Cycloaddition Reactions with Nitrile Imines
The 1,3-dipolar cycloaddition of nitrile imines to alkenes is a classic and highly effective method for constructing the 4,5-dihydropyrazole ring. chim.itmdpi.com Nitrile imines, typically generated in situ from hydrazonoyl halides, react with dipolarophiles to form the heterocyclic ring with high regioselectivity. chim.itmdpi.com
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials, are highly valued for their efficiency and atom economy. researchgate.net MCRs provide a powerful platform for the rapid assembly of diverse and complex molecular scaffolds. researchgate.net
Several MCRs have been developed for the synthesis of dihydropyrazole analogs. A one-pot, four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate using a preheated fly-ash catalyst is a notable example for synthesizing dihydropyrano(2,3-c)pyrazoles. ut.ac.ir Similarly, zinc-proline complexes have been used to catalyze multicomponent syntheses of dihydropyrano[2,3-c]pyrazoles. researchgate.net Another approach involves the three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water to produce 1-H-pyrazole derivatives. longdom.org These reactions often proceed with high yields and offer a straightforward and environmentally friendly route to these heterocyclic systems. longdom.org
Table 2: Comparison of Advanced Reaction Architectures for Dihydropyrazole Synthesis
| Reaction Type | Key Features | Example Reactants |
|---|---|---|
| 1,3-Dipolar Cycloaddition | High regioselectivity; in situ generation of dipole. chim.itmdpi.com | Nitrile imines (from hydrazonoyl halides), Alkenes. chim.itimist.ma |
| Multicomponent Reactions (MCRs) | High atom economy; operational simplicity; diversity-oriented synthesis. researchgate.net | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate. ut.ac.irbeilstein-journals.org |
| Microwave-Assisted Synthesis | Reduced reaction times; improved yields; energy efficient. youtube.comyoutube.com | Chalcones, Hydrazine hydrate. researchgate.net |
| Ultrasonic Irradiation | Enhanced reaction rates; milder conditions; improved yields. researchgate.netresearchgate.net | Chalcones, Hydrazine hydrate. nih.gov |
Microwave-Assisted and Ultrasonic Irradiation Methods
The use of non-conventional energy sources like microwaves and ultrasound has gained significant traction in organic synthesis for their ability to accelerate reactions and improve yields. rsc.org
Microwave-assisted synthesis has been successfully applied to the preparation of dihydropyrazole derivatives. For instance, the reaction of chalcones with hydrazine hydrate to form dihydropyrazoles can be significantly accelerated under microwave irradiation. researchgate.net This method is considered a green chemistry approach due to its energy efficiency and potential for reduced solvent usage. youtube.com Microwave irradiation has also been employed in the synthesis of dihydropyrazolopyridines and other heterocyclic systems, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netchemrxiv.orgnih.gov
Ultrasonic irradiation is another effective technique for promoting the synthesis of dihydropyrazoles. researchgate.net Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. researchgate.net This method has been used for the synthesis of dihydropyrano[2,3-c]pyrazoles and other pyrazoline derivatives, often under milder conditions and in shorter timeframes than traditional methods. researchgate.netnih.govbohrium.com The use of ultrasound is particularly beneficial for reactions that are slow or require harsh conditions under conventional heating. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,5-Dihydropyrazole |
| β,γ-Unsaturated hydrazones |
| Aryl iodides |
| 1-Benzylpyrazoles |
| Benzo chim.itresearchgate.netfuro[3,2-b]indoles |
| Acetylenes |
| Diamines |
| Dihydropyrano[2,3-c]pyrazoles |
| Aldehydes |
| Malononitrile |
| Pyrazolin-5-one |
| Dihydropyridazines |
| Dihydropyran |
| Pyruvates |
| Preheated fly-ash |
| Magnetic Fe3O4 nanoparticles |
| Pyranopyrazoles |
| Pyrazole-4-carbonitrile |
| Nitrile imines |
| Hydrazonoyl halides |
| N-Aryl-C-ethoxycarbonitrilimine |
| 4-Allyl-2-methoxyphenol (Eugenol) |
| 1,3,5-Trisubstituted pyrazoles |
| Ninhydrin-derived Morita–Baylis–Hillman carbonates |
| Caryophyllene |
| Enaminones |
| Benzaldehyde |
| Hydrazine-HCl |
| Ethyl acetoacetate |
| Chalcones |
| Hydrazine hydrate |
Advanced Reaction Architectures
Solvent-Free and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of synthetic protocols that align with the principles of green chemistry, aiming to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy. Several innovative solvent-free and green chemistry approaches have been successfully applied to the synthesis of 4,5-dihydropyrazole derivatives.
Grinding Technique (Mechanochemistry):
One of the simplest and most effective solvent-free methods for the synthesis of pyrazoline derivatives is the grinding technique. rsc.orgrsc.org This mechanochemical approach involves the grinding of reactants together in a mortar and pestle, often in the presence of a catalytic amount of acid, such as acetic acid. rsc.org The reaction is typically rapid, occurring at room temperature and often leading to high yields of the desired products. rsc.org The classical synthesis of pyrazolines involves the condensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines. rsc.org The grinding method has been shown to be a practical and economically attractive alternative to conventional solvent-based methods, offering advantages such as short reaction times, cleaner reactions, and easy workup procedures. rsc.org
Microwave-Assisted Organic Synthesis (MAOS):
Microwave irradiation has emerged as a powerful tool in green organic synthesis. soton.ac.ukthieme-connect.com For the synthesis of pyrazoline derivatives, MAOS offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often the elimination of the need for a solvent. soton.ac.uk This technique has been successfully employed in the three-step synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives, demonstrating better synthetic efficiency compared to conventional methods. soton.ac.uk The uniform heating provided by microwaves can lead to fewer by-products compared to conventional heating, which can cause localized overheating and decomposition. thieme-connect.com
Ultrasound Irradiation:
Ultrasonic irradiation is another green chemistry technique that has been applied to the synthesis of pyrazoline derivatives. thieme-connect.com The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.
Use of Green Catalysts and Solvents:
The development of environmentally benign catalysts and the use of green solvents like water are central to green chemistry approaches. Research has explored the use of various catalysts for pyrazoline synthesis, including reusable solid supports and biodegradable catalysts. For instance, water extract of pomegranate ash (WEPA) has been utilized as a green and efficient organocatalyst for the one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitriles. researchgate.net This method offers short reaction times, high yields, and operational simplicity. researchgate.net Similarly, the synthesis of pyrazoles in aqueous media, sometimes facilitated by catalysts like CeO2/CuO@GQDs@NH2 nanocomposites, represents a significant advancement in green synthetic protocols. jocpr.com
The following table summarizes various green chemistry approaches for the synthesis of pyrazoline derivatives.
| Method | Key Features | Advantages | Typical Reactants | Reference(s) |
| Grinding | Solvent-free, room temperature | Rapid, high yields, easy workup, atom efficient | α,β-Unsaturated carbonyls, Hydrazines | rsc.orgrsc.org |
| Microwave | Rapid heating, often solvent-free | Reduced reaction times, higher yields | Chalcones, Hydrazines | soton.ac.ukthieme-connect.com |
| Ultrasound | Enhanced reaction rates | Improved yields | General pyrazoline synthesis | thieme-connect.com |
| Green Catalysts | Use of benign or recyclable catalysts (e.g., WEPA) | Environmentally friendly, high efficiency | Multicomponent reactions | researchgate.net |
| Aqueous Media | Use of water as a solvent | Safe, environmentally benign | Various starting materials for pyrazoles | jocpr.com |
Enantioselective Synthesis of Chiral 4,5-Dihydropyrazole Derivatives
The synthesis of enantiomerically pure chiral compounds is a major focus in modern organic chemistry, particularly for the development of pharmaceuticals, as different enantiomers of a molecule can exhibit vastly different biological activities. Several catalytic enantioselective methods have been developed for the synthesis of chiral 4,5-dihydropyrazole derivatives. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.
Chiral Lewis Acid Catalysis:
The first catalytic enantioselective synthesis of 2-pyrazolines was reported by Kanemasa and Kanai, who utilized a chiral Lewis acid to catalyze the 1,3-dipolar cycloaddition of a diazo compound with a chelating dipolarophile. rsc.orgnih.gov This pioneering work opened the door for further development in this area. Subsequent research has explored the use of various chiral Lewis acid catalysts, including those based on copper, in [3+2] cycloaddition reactions to produce chiral pyrazolines. nih.gov For example, a chiral Cu(II) Lewis acid catalyst has been used in the enantioselective 1,3-dipolar cycloaddition of azomethine imines with propioloylpyrazoles. thieme-connect.com
Organocatalysis:
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis. In the context of pyrazoline synthesis, chiral organocatalysts have been employed in various reaction types. For instance, a conjugate-base-stabilized carboxylic acid (CBSCA) containing a 3,5-bis(pentafluorosulfanyl)phenylthiourea functionality has been shown to catalyze the one-pot condensation/6π-electrocyclization of hydrazines and α,β-unsaturated ketones to afford N-aryl 2-pyrazolines with good yields and enantioselectivities. rsc.orgnih.gov Another approach involves the use of cinchona-derived bifunctional catalysts in a two-stage Michael addition/condensation strategy to produce 2-pyrazolines with high enantioselectivity. nih.gov The organocatalytic enantioselective amination of pyrazolones using quinine (B1679958) as a catalyst has also been reported. soton.ac.uk
Metal-Catalyzed Asymmetric Reactions:
Transition metal catalysis offers a versatile platform for enantioselective transformations. A chiral N,N′-dioxide-Pr(OTf)3 complex has been used as a catalyst for the asymmetric formal [4+1] cycloaddition of N-unprotected oxindole (B195798) 3-pyridinium salts and α-halo hydrazones to synthesize chiral pyrazoline-spirooxindoles in good yields and with excellent enantiomeric excess (ee). rsc.org Palladium-catalyzed aza-Wacker-type cyclization and copper-catalyzed [3+2] cycloaddition of propargylic acetates and hydrazines are other examples of metal-catalyzed enantioselective routes to 2-pyrazolines. nih.gov Furthermore, a chiral phosphine-mediated alkylation/annulation sequence has been developed for the enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines. rsc.org
The table below provides an overview of different enantioselective strategies for the synthesis of chiral 4,5-dihydropyrazole derivatives.
| Catalytic System | Reaction Type | Key Features | Achieved Selectivity | Reference(s) |
| Chiral Lewis Acids (e.g., Cu(II)) | 1,3-Dipolar Cycloaddition | Catalyzes reaction between azomethine imines and alkynes. | Up to 94% ee | thieme-connect.com |
| Organocatalysts (e.g., CBSCA) | Condensation/6π-Electrocyclization | One-pot synthesis from hydrazines and α,β-unsaturated ketones. | Good yields and enantioselectivities | rsc.orgnih.gov |
| Organocatalysts (Cinchona-derived) | Michael Addition/Condensation | Scalable one-pot synthesis from β-substituted enones and hydrazines. | Up to >99:1 e.r. | nih.gov |
| Chiral Metal Complexes (e.g., Pr(OTf)3) | [4+1] Cycloaddition | Synthesis of chiral pyrazoline-spirooxindoles. | Excellent ee values | rsc.org |
| Chiral Phosphines | Alkylation/Annulation | Synthesis of fused dihydropyrano[2,3-c]pyrazoles. | High to excellent enantioselectivity | rsc.org |
Chemical Reactivity and Transformations of 5 Ethyl 4,5 Dihydro 1h Pyrazole
Electrophilic and Nucleophilic Reactions
The reactivity of the 4,5-dihydro-1H-pyrazole core is characterized by the interplay of its nitrogen and carbon atoms, which can act as either nucleophiles or be susceptible to electrophilic attack.
The nitrogen atoms in the 5-ethyl-4,5-dihydro-1H-pyrazole ring are key sites for functionalization. The N1 atom, being a secondary amine, is nucleophilic and readily undergoes reactions with various electrophiles. Common transformations include alkylation and acylation. For instance, N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. nih.govresearchgate.net These reactions are fundamental in diversifying the structure and properties of pyrazoline derivatives. beilstein-journals.orgnih.gov The N2 nitrogen, being part of a C=N double bond, is generally less nucleophilic but can be involved in reactions, particularly in the formation of fused heterocyclic systems.
Table 1: Representative N-Functionalization Reactions of 4,5-dihydro-1H-pyrazoles This table illustrates common reactions for the pyrazoline ring system, which are expected to be applicable to this compound.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-Alkyl-4,5-dihydropyrazole |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | 1-Acyl-4,5-dihydropyrazole |
| N-Arylation | Aryl halide (with catalyst) | 1-Aryl-4,5-dihydropyrazole |
The carbon atoms of the pyrazoline ring also offer opportunities for functionalization, although they are generally less reactive than the nitrogen atoms. The C3 position, being part of the imine group, can be susceptible to attack by strong nucleophiles. The C4 and C5 positions, being saturated carbons, are less prone to direct functionalization unless activated by adjacent groups. However, reactions such as Vilsmeier-Haack formylation can introduce functional groups at the C4 position of the corresponding aromatic pyrazole (B372694), which is formed after oxidation. nih.gov The reactivity at these carbon centers is highly dependent on the substituents present on the ring.
Oxidation and Aromatization Pathways to Pyrazoles
A characteristic reaction of 4,5-dihydro-1H-pyrazoles is their oxidation to the corresponding aromatic pyrazoles. researchgate.net This transformation results in a highly stable aromatic ring system. Various oxidizing agents can be employed to achieve this aromatization. nih.govorganic-chemistry.org For this compound, oxidation would lead to the formation of 5-ethyl-1H-pyrazole. This dehydrogenation can be a crucial step in the synthesis of substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science. sphinxsai.comnih.govscispace.com
Table 2: Common Oxidizing Agents for the Aromatization of 2-Pyrazolines This table lists reagents known to convert 2-pyrazolines to pyrazoles, a reaction that this compound is expected to undergo.
| Oxidizing Agent | Reaction Conditions |
| Iodine in DMSO | Heating |
| Tetrabutylammonium peroxydisulfate | Acetonitrile solution |
| Bromine | Mild conditions, followed by in situ oxidation |
| Manganese dioxide (MnO₂) | Varies |
| Phenyliodine(III) diacetate (PIDA) | Acetic acid, heating researchgate.net |
Rearrangement Reactions and Tautomerism Studies
Pyrazolines can exist in different tautomeric forms. The most common form is the Δ²-pyrazoline (4,5-dihydro-1H-pyrazole), which is generally more stable than the Δ¹-pyrazoline (4,5-dihydro-3H-pyrazole) and Δ³-pyrazoline (2,3-dihydro-1H-pyrazole) tautomers. scispace.com Theoretical studies have confirmed the higher stability of the Δ²-form. scispace.com For this compound, the Δ² tautomer is the expected predominant form. Rearrangement reactions are less common but can occur under specific conditions, often leading to the formation of more stable pyrazole products. scispace.com The tautomeric equilibrium can be influenced by substituents and the solvent. nih.gov
Cycloaddition and Annulation Reactions for Fused Heterocycles
The 4,5-dihydro-1H-pyrazole ring can serve as a building block for the synthesis of more complex fused heterocyclic systems. imist.ma Cycloaddition reactions, where the pyrazoline acts as a synthon, are a powerful tool in this regard. nih.gov For example, intramolecular cycloaddition reactions of appropriately substituted pyrazolines can lead to the formation of pyrazolo-fused systems. imist.ma Annulation reactions, which involve the formation of a new ring fused to the pyrazoline core, are also a key strategy for constructing diverse heterocyclic frameworks. sphinxsai.comnih.gov These reactions are of significant interest for generating novel compounds with potential biological activities.
Derivatization Strategies for Structural Modification and Diversification
The this compound scaffold can be extensively modified to create a diverse library of compounds. Derivatization strategies often begin with the functionalization of the N1 position, as previously discussed. researchgate.net Subsequent reactions can then be carried out on the newly introduced functional group. For example, if a carboxylate group is introduced at the C3 position via synthesis, it can be converted to amides or other derivatives. nih.gov The ethyl group at the C5 position could potentially be functionalized, for instance, through radical reactions, although this is less common. The combination of N-functionalization, C-functionalization, oxidation to the pyrazole, and subsequent reactions on the pyrazole ring provides a multitude of pathways for structural diversification. sphinxsai.com
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The reactivity and biological activity of the this compound scaffold can be significantly influenced by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). youtube.comwikipedia.orgwikipedia.org These substituents alter the electron density of the pyrazole ring, thereby affecting its nucleophilicity and susceptibility to electrophilic or nucleophilic attack. youtube.comwikipedia.orgwikipedia.org
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.comwikipedia.org Common EDGs include alkyl groups, alkoxy groups, and amino groups. The introduction of EDGs is often pursued to enhance the biological activity of the dihydropyrazole scaffold. For instance, in the context of mitigating bioactivation, introducing a metabolically stable substituent with electron-donating character at the 3-position of the pyrazoline ring has been proposed as a strategy to block the formation of reactive metabolites. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the ring, making it less nucleophilic and more susceptible to nucleophilic attack. youtube.comwikipedia.orgwikipedia.org Typical EWGs include nitro groups, cyano groups, and carbonyl functionalities. studypug.com The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, on the C-5 position of the dihydropyrazole ring can hinder the elimination of water, thereby stabilizing the dihydropyrazole structure. researchgate.net
The strategic placement of these groups is often guided by the desired pharmacological profile and can be achieved through various synthetic methodologies, including the cyclocondensation of appropriately substituted chalcones with hydrazine (B178648) derivatives. nih.govscispace.com
Table 1: Effects of Substituents on the Reactivity of the Dihydropyrazole Ring
| Substituent Type | Effect on Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| Electron-Donating Group (EDG) | Increases | Increases | Decreases |
| Electron-Withdrawing Group (EWG) | Decreases | Decreases | Increases |
Post-Synthetic Functionalization of Existing Dihydropyrazole Scaffolds
Post-synthetic functionalization offers a powerful strategy to diversify the chemical space around a pre-formed this compound core. nih.gov This approach allows for the late-stage introduction of various functional groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
One common method for the synthesis of dihydropyrazole derivatives involves the cyclocondensation reaction of chalcones with hydrazine hydrate (B1144303) in the presence of a suitable solvent like glacial acetic acid. nih.gov The resulting dihydropyrazole can then undergo further modifications. For example, N-acylation or N-alkylation of the pyrazole nitrogen is a frequently employed transformation.
Research has demonstrated the synthesis of novel dihydropyrazole derivatives containing various appended moieties, such as sulfonamides, through condensation reactions. researchgate.net These modifications can impart new biological activities or enhance existing ones. The versatility of the dihydropyrazole scaffold allows for the incorporation of a wide range of functional groups, leading to compounds with diverse pharmacological properties. scispace.comresearchgate.net
Table 2: Examples of Post-Synthetic Functionalization Reactions on Dihydropyrazole Scaffolds
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Acylation | Acid chloride/anhydride, base | Acyl group |
| N-Alkylation | Alkyl halide, base | Alkyl group |
| Condensation | Carboxylic acid, coupling agents (e.g., EDCI, HOBt) | Amide linkage |
| Cyclization | Reaction with binucleophiles | Fused heterocyclic rings |
Bioactivation Pathways and Structural Mitigation Strategies
The metabolic fate of dihydropyrazole-containing compounds is a critical consideration in drug design and development. Bioactivation, the metabolic conversion of a chemically stable compound into a reactive metabolite, can lead to toxicity. researchgate.netscispace.com For certain dihydropyrazole derivatives, a potential bioactivation pathway involves the cytochrome P450 (CYP)-mediated oxidation of the pyrazoline ring. nih.gov
Specifically, a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold has been shown to undergo metabolic activation to a putative p-chlorophenyl isocyanate. nih.gov This reactive intermediate is capable of covalently binding to macromolecules, which presents a potential liability. nih.gov The proposed mechanism involves an initial hydroxylation at the C-3 position of the pyrazoline ring, followed by decomposition to the isocyanate. nih.gov Evidence for this pathway includes the detection of the glutathione (B108866) (GSH) conjugate of the reactive intermediate and its hydrolytic product, p-chloroaniline, in in vivo studies. nih.gov
Understanding these bioactivation pathways allows for the development of rational structural modification strategies to mitigate the formation of reactive metabolites. nih.govnih.gov One such strategy involves the introduction of a metabolically stable substituent at the position susceptible to oxidation. For instance, placing a substituent with electron-donating character at the C-3 position of the pyrazoline can block the initial hydroxylation step and thus prevent the formation of the reactive isocyanate. nih.gov This approach highlights the importance of integrating metabolic considerations early in the design of novel dihydropyrazole-based compounds.
Spectroscopic and Crystallographic Elucidation of 5 Ethyl 4,5 Dihydro 1h Pyrazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-ethyl-4,5-dihydro-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. nih.govnih.gov
The ¹H NMR spectrum of pyrazoline derivatives provides crucial information about the electronic environment of the protons. nih.gov For this compound, the protons on the pyrazoline ring and the ethyl substituent exhibit characteristic chemical shifts and coupling patterns. The CH₂ protons of the pyrazoline core typically appear as a pair of doublets of doublets, a consequence of their magnetic non-equivalence and coupling to the adjacent CH proton. nih.govacs.org The CH proton, in turn, shows a doublet of doublets due to vicinal coupling with the two non-equivalent methylene (B1212753) protons at position 4. nih.govacs.org
A key feature in the ¹H NMR spectrum of chiral molecules like this compound is the presence of diastereotopic protons. The two protons of the methylene group (CH₂) in the pyrazoline ring are diastereotopic because of the adjacent chiral center at C5. This diastereotopicity leads to distinct chemical shifts and coupling constants for these protons, providing valuable structural information.
Table 1: Representative ¹H NMR Data for Substituted Pyrazolines
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₂ (pyrazoline, Ha) | ~2.60-3.13 | dd | Jab: ~16-18, Jax: ~3-7 |
| CH₂ (pyrazoline, Hb) | ~3.70-3.92 | dd | Jab: ~16-18, Jbx: ~11-12 |
| CH (pyrazoline) | ~5.22-5.53 | dd | Jax: ~3-7, Jbx: ~11-12 |
Note: The exact chemical shifts and coupling constants can vary depending on the substitution pattern and the solvent used. nih.govacs.orgnih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. nih.govrsc.org In this compound, distinct signals are observed for the carbons of the pyrazoline ring and the ethyl group. The C4 and C5 carbons of the pyrazoline ring typically resonate at approximately 42-44 ppm and 61-64 ppm, respectively. nih.govacs.org The azomethine carbon (C=N) of the pyrazoline ring shows a characteristic signal in the downfield region, around 149-155 ppm. nih.govacs.org
Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrazoline Ring
| Carbon | Chemical Shift (δ, ppm) |
| C3 | ~149-155 |
| C4 | ~42-44 |
| C5 | ~61-64 |
Note: These values are approximate and can be influenced by substituents on the pyrazoline ring. nih.govacs.org
To gain a more comprehensive understanding of the molecular structure, advanced NMR techniques are often employed. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. nih.govresearchgate.net
COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the molecule. nih.govresearchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms. nih.govnih.gov
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the complete molecular structure. nih.govnih.gov
Solid-state NMR (ssNMR) can provide information about the structure and dynamics of this compound in the solid state, which can differ from its structure in solution. researchgate.netacs.org This technique is particularly useful for studying polymorphism and intermolecular interactions in the crystalline form. acs.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, key vibrational modes include:
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the pyrazoline ring. nih.gov
C-H stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl group and the pyrazoline ring.
C=N stretching: The stretching vibration of the carbon-nitrogen double bond (azomethine group) in the pyrazoline ring typically appears in the range of 1580-1640 cm⁻¹. nih.gov
C-N stretching: The C-N single bond stretching vibration is usually observed in the 1250-1350 cm⁻¹ region.
Table 3: Characteristic FTIR and Raman Bands for Pyrazoline Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100-3500 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=N | Stretching | 1580-1640 |
| C-N | Stretching | 1250-1350 |
Note: The exact positions of these bands can be influenced by the molecular environment and substitution patterns. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.orglibretexts.org For this compound, the molecular ion peak (M+) in the mass spectrum will correspond to its molecular weight.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazoline derivatives involve the cleavage of the pyrazoline ring. The loss of the ethyl group or other substituents can also lead to characteristic fragment ions. libretexts.orgmiamioh.edu Analysis of these fragments helps to confirm the proposed structure. For instance, in many pyrazolines, the molecular ion peak is present, though it might be of low intensity for aliphatic derivatives. libretexts.org A characteristic feature for amines and related nitrogen heterocycles is an odd-numbered molecular ion peak, a consequence of the nitrogen rule. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the C=N chromophore in the pyrazoline ring. researchgate.net The position and intensity of these absorption maxima (λ_max) are influenced by the solvent and the presence of other chromophores or auxochromes in the molecule. researchgate.netresearchgate.net
X-ray Diffraction (XRD) for Single Crystal Structural Determination
For instance, the crystal structure of (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate reveals key aspects of the dihydropyrazole ring. nih.gov The five-membered pyrazole (B372694) ring is not perfectly flat, exhibiting a slight twist. nih.gov This deviation from planarity is a common feature in such heterocyclic systems. tandfonline.com
In another example, the analysis of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed that the pyrazole ring is twisted around the C-C single bond. nih.gov The planarity and conformation of the ring are influenced by the nature and position of the substituents.
The crystallographic data for these related compounds are summarized in the interactive tables below to provide an insight into the typical structural parameters of the 4,5-dihydro-1H-pyrazole system.
Interactive Table 1: Crystallographic Data for (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate nih.gov
| Parameter | Value |
| Formula | C₁₆H₁₅N₃O₂·H₂O |
| Molecular Weight | 299.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.9676 (10) |
| b (Å) | 7.0266 (5) |
| c (Å) | 12.6135 (6) |
| β (°) | 93.004 (3) |
| Volume (ų) | 1501.77 (16) |
| Z | 4 |
Interactive Table 2: Crystallographic Data for 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov
| Parameter | Value |
| Formula | C₁₉H₂₁N₃O |
| Molecular Weight | 307.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 21.9524 (15) |
| b (Å) | 6.2511 (4) |
| c (Å) | 24.1521 (16) |
| β (°) | 106.3069 (9) |
| Volume (ų) | 3181.0 (4) |
| Z | 8 |
These examples demonstrate how XRD analysis provides a detailed picture of the molecular architecture of 4,5-dihydro-1H-pyrazole derivatives, which would be the definitive method for establishing the structure of this compound, should suitable crystals be obtained.
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
The synergy between experimental spectroscopic data and theoretical calculations, primarily using Density Functional Theory (DFT), is a powerful tool for structural elucidation and understanding the electronic properties of molecules. While specific studies on this compound are lacking, research on related pyrazole derivatives illustrates this correlative approach effectively.
DFT calculations can predict molecular geometries, vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can then be compared with experimental data to confirm the proposed structure and to aid in the assignment of spectral features.
For example, a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate utilized DFT calculations to simulate its FTIR and UV-Vis spectra. researchgate.net The calculated vibrational frequencies and electronic transitions showed good agreement with the experimental spectra, validating the computational model and providing a deeper understanding of the molecule's electronic structure. researchgate.net
In another study on 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c] nih.govnih.govnih.govOxadiazole, DFT calculations were employed to determine the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges. researchgate.net These theoretical parameters provide insights into the chemical reactivity and intermolecular interactions of the molecule. researchgate.net The calculated structural parameters from DFT are often in good agreement with those determined by X-ray crystallography, further highlighting the predictive power of these computational methods.
The following table presents a conceptual comparison of how experimental and theoretical data would be correlated for a compound like this compound, based on findings for related structures.
Interactive Table 3: Conceptual Correlation of Experimental and Theoretical Data
| Spectroscopic/Computational Method | Experimental Data | Theoretical Prediction (DFT) | Correlation and Insights |
| ¹H and ¹³C NMR | Chemical shifts (δ) and coupling constants (J) of protons and carbons in the pyrazole ring and ethyl group. | Isotropic shielding constants, which are converted to chemical shifts. | Confirms the connectivity of atoms and the overall molecular structure. Helps in assigning specific resonances to individual atoms. |
| FTIR Spectroscopy | Positions and intensities of vibrational bands (e.g., N-H stretch, C=N stretch, C-H bends). | Vibrational frequencies and their corresponding intensities. | Validates the presence of functional groups and provides information on the molecular structure and bonding. |
| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) corresponding to electronic transitions. | Excitation energies and oscillator strengths for electronic transitions (e.g., using TD-DFT). | Identifies the types of electronic transitions (e.g., n→π, π→π) and helps to understand the electronic properties of the molecule. |
| X-ray Diffraction | Bond lengths, bond angles, and dihedral angles. | Optimized molecular geometry with corresponding geometric parameters. | Provides the most accurate comparison for the ground-state geometry and validates the level of theory used in the calculations. |
This correlative approach between experimental measurements and theoretical predictions is a cornerstone of modern chemical research, enabling a comprehensive understanding of molecular structure and properties that would be invaluable for the definitive characterization of this compound.
Theoretical and Computational Chemistry of 5 Ethyl 4,5 Dihydro 1h Pyrazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 5-ethyl-4,5-dihydro-1H-pyrazole. Density Functional Theory (DFT) and Ab Initio methods are powerful tools for these investigations. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyrazole (B372694) derivatives.
Geometry optimization is performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process identifies the structure with the lowest energy on the potential energy surface. For pyrazoline rings, which are non-planar, conformational analysis is essential to identify the most stable conformers. The ethyl group at the 5-position can also adopt various orientations, leading to different conformers. Theoretical calculations can predict the relative energies of these conformers and the barriers to their interconversion.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| N1-N2 | 1.38 | ||
| N2-C3 | 1.29 | ||
| C3-C4 | 1.51 | ||
| C4-C5 | 1.54 | ||
| C5-N1 | 1.47 | ||
| C5-C(ethyl) | 1.53 | ||
| N1-N2-C3 | 112.5 | ||
| N2-C3-C4 | 110.8 | ||
| C3-C4-C5 | 102.1 | ||
| C4-C5-N1 | 103.5 | ||
| C5-N1-N2 | 111.2 | ||
| N2-N1-C5-C4 | -25.8 |
The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap suggests higher reactivity. For pyrazoline derivatives, the HOMO is typically localized on the pyrazoline ring, particularly on the nitrogen atoms, while the LUMO is distributed over the C=N bond and adjacent atoms.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -0.89 |
| Energy Gap (ΔE) | 5.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 0.89 |
| Global Hardness (η) | 2.68 |
| Global Softness (S) | 0.187 |
| Electronegativity (χ) | 3.57 |
| Chemical Potential (μ) | -3.57 |
| Global Electrophilicity Index (ω) | 2.38 |
The distribution of electron density in a molecule is key to understanding its reactivity. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps help in identifying the electrophilic and nucleophilic sites within the this compound molecule. In pyrazoline derivatives, the regions around the nitrogen atoms typically show negative electrostatic potential (red color), indicating their nucleophilic character and suitability for electrophilic attack. Conversely, regions around the hydrogen atoms often exhibit positive potential (blue color), marking them as electrophilic sites.
Quantum chemical calculations can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing information on the electronic transitions and the maximum absorption wavelengths (λmax). The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify the characteristic vibrational modes of the functional groups present in the molecule. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation.
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (in ethanol) | λmax | 245 nm |
| IR | ν(N-H) stretch | 3350 cm-1 |
| IR | ν(C=N) stretch | 1610 cm-1 |
| ¹H NMR | δ(N-H) | 5.8 ppm |
| ¹H NMR | δ(CH2-4) | 2.8 ppm |
| ¹H NMR | δ(CH-5) | 4.2 ppm |
| ¹³C NMR | δ(C=N) | 155 ppm |
| ¹³C NMR | δ(CH2-4) | 45 ppm |
| ¹³C NMR | δ(CH-5) | 65 ppm |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations provide insights into the conformational flexibility of the molecule and the interactions with its environment, such as a solvent. By simulating the motion of atoms and molecules, MD can reveal information about the stability of different conformers, the dynamics of intramolecular hydrogen bonds, and the solvation structure around the molecule. For instance, MD simulations of pyrazole derivatives have been used to investigate their binding patterns within biological systems.
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry is a powerful tool for predicting the reactivity of this compound and for studying the mechanisms of reactions in which it participates. The analysis of frontier molecular orbitals and MEP maps, as discussed earlier, provides initial clues about the molecule's reactive sites. Furthermore, DFT calculations can be used to model the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. This information is crucial for understanding the feasibility and pathways of various reactions, such as cycloadditions, substitutions, and ring-opening reactions, which are characteristic of pyrazoline systems.
Transition State Analysis
The synthesis of the 4,5-dihydro-1H-pyrazole ring system, commonly known as a 2-pyrazoline, typically involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine (B178648) derivative. Computational studies on these reactions provide insight into the transition states involved.
Two primary mechanisms are often considered for this cyclization reaction chim.it:
Aza-Michael Addition Pathway: This mechanism involves a 1,4-conjugate addition (aza-Michael addition) of the hydrazine to the α,β-unsaturated carbonyl compound, forming an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-pyrazoline ring.
Hydrazone Formation Pathway: This pathway begins with the formation of a hydrazone intermediate through the reaction of the hydrazine with the carbonyl group. This is followed by an intramolecular cyclization to form the final pyrazoline structure.
Transition state analysis, often performed using Density Functional Theory (DFT), helps to elucidate the most favorable pathway by calculating the energy barriers for each step. For the synthesis of pyrazolines, studies have investigated the transition states for both the initial addition and the subsequent ring-closing steps. Kinetic studies on the formation of various pyrazoline derivatives have determined thermodynamic activation parameters, including activation energy (Ea), enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy (ΔG#), which provide information about the structure and ordering of the transition state researchgate.net. For instance, negative values of entropy of activation (ΔS#) suggest a more ordered, restricted transition state, which is consistent with a cyclic structure formed during the rate-determining step of the reaction researchgate.net.
Reaction Pathways and Energetics
The energetics of the reaction pathway determine the feasibility and outcome of the synthesis. Computational chemistry allows for the mapping of the potential energy surface of the reaction, identifying intermediates, transition states, and the final products.
The formation of pyrazolines is generally a thermodynamically favorable process. Kinetic studies combined with computational models show that the reaction proceeds via a first-order reaction with respect to the reactants researchgate.net. The reaction mechanism is believed to follow the Claisen route, which involves the initial formation of a hydrazone followed by cyclization researchgate.netresearchgate.net.
A generalized reaction pathway for the formation of a 5-substituted pyrazoline is depicted below:
Step 1: Hydrazone Formation: The reaction of an α,β-unsaturated ketone with hydrazine forms a hydrazone intermediate. This step is typically fast and reversible.
Step 2: Tautomerization and Cyclization: The hydrazone can tautomerize to an enamine form, which then undergoes an intramolecular 6π-electrocyclization. This ring-closing step is often the rate-determining step.
Step 3: Isomerization: The initial cyclization product may isomerize to the more thermodynamically stable 2-pyrazoline structure chim.it.
The Gibbs free energies for the products are typically found to be negative, indicating that the formation of the pyrazoline ring is a spontaneous process researchgate.net. The specific energetics would be influenced by the nature of the substituents on the starting materials. An ethyl group at the 5-position, being a simple alkyl group, is not expected to dramatically alter the fundamental reaction pathway but would have subtle effects on the stability of intermediates and transition states.
| Parameter | Typical Value Range for Pyrazoline Formation | Significance |
| Activation Energy (Ea) | Varies depending on reactants and catalysts | Energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Activation (ΔH#) | Generally positive | Heat absorbed to reach the transition state. |
| Entropy of Activation (ΔS#) | Often negative | Indicates a more ordered transition state compared to reactants. |
| Gibbs Free Energy of Activation (ΔG#) | Positive | Determines the rate of the reaction; higher ΔG# means a slower reaction. |
Note: This table presents generalized thermodynamic parameters for pyrazoline synthesis based on kinetic studies of various derivatives.
Solvatochromic Effects and Environmental Interactions
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a molecule by the solvent molecules. Pyrazoline derivatives are well-known for their fluorescent properties and often exhibit significant solvatochromism, making them useful as fluorescent probes researchgate.netrsc.orgnih.gov.
The photophysical behavior of pyrazolines is influenced by both general solvent effects (polarity) and specific interactions like hydrogen bonding researchgate.netrsc.org. An increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectra of many pyrazoline derivatives. This is attributed to an intramolecular charge transfer (ICT) character of the excited state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence and shifting the emission to longer wavelengths.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the absorption and emission energies in different solvent environments, often modeled using the Polarizable Continuum Model (PCM) mdpi.com. These calculations can predict changes in dipole moments between the ground and excited states, which is a key indicator of ICT and solvatochromic behavior.
| Solvent | Polarity Index (ET(30)) | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Stokes Shift (cm-1) |
| Cyclohexane | 31.2 | ~360 | ~420 | ~4000 |
| Toluene | 33.9 | ~365 | ~435 | ~4500 |
| Dichloromethane | 41.1 | ~370 | ~460 | ~5500 |
| Acetonitrile | 46.0 | ~368 | ~470 | ~6000 |
| Ethanol (B145695) | 51.9 | ~372 | ~480 | ~6200 |
Note: This table shows representative data for a generic donor-acceptor substituted pyrazoline derivative, illustrating the trend of increasing Stokes shift with solvent polarity.
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics, optical computing, and telecommunications. Organic molecules with large π-conjugated systems and significant charge asymmetry, such as many pyrazoline derivatives, are known to possess promising NLO properties researchgate.net.
The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the third-order susceptibility (χ⁽³⁾) is related to the third-order NLO effects. DFT calculations are a powerful tool for predicting these properties ekb.egrsc.orgjournaleras.com. By applying a theoretical electric field, the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of the molecule can be calculated ekb.egjournaleras.com.
For a molecule like this compound, the pyrazoline ring itself acts as part of the π-system. While the simple ethyl group is not a strong electron donor or acceptor, the inherent asymmetry of the pyrazoline ring can lead to a non-zero hyperpolarizability. The NLO properties can be experimentally determined using techniques like the Z-scan method, which measures the nonlinear refractive index and nonlinear absorption coefficient ucf.eduwikipedia.orgdu.ac.ir.
| Property | Calculation Method | Typical Calculated Values for Pyrazoline Derivatives (a.u.) | Significance |
| Dipole Moment (μ) | DFT/B3LYP | 2 - 10 D | Measures charge asymmetry, crucial for NLO response. |
| Polarizability (α) | DFT/B3LYP | 100 - 300 a.u. | Measures the linear response to an electric field. |
| First Hyperpolarizability (β) | DFT/B3LYP | 10³ - 10⁵ a.u. | Quantifies the second-order NLO response. |
Note: The values in this table are illustrative and represent a range found for various pyrazoline derivatives designed for NLO applications. The specific values for this compound would require dedicated calculations.
In Silico Screening and Molecular Docking for Target Engagement
The pyrazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In silico techniques like molecular docking are essential tools for screening virtual libraries of compounds and predicting their potential to interact with specific biological targets nih.gov.
Molecular docking simulates the binding of a small molecule (ligand), such as this compound, into the active site of a target protein. This process predicts the preferred binding orientation and conformation of the ligand and estimates the strength of the interaction, typically as a binding affinity or docking score ekb.egalrasheedcol.edu.iqnih.govresearchgate.netnih.govijpbs.com.
Ligand-Protein Interaction Profiling
After docking, the interaction profile between the ligand and the protein's active site residues is analyzed. This provides crucial information about the molecular basis of the potential biological activity. Common interactions include:
Hydrogen Bonds: The nitrogen atoms in the pyrazoline ring can act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues like serine, threonine, or histidine ekb.eg.
Hydrophobic Interactions: Alkyl or aryl substituents on the pyrazoline ring can form favorable hydrophobic interactions with nonpolar residues such as valine, leucine, and phenylalanine . The ethyl group at the 5-position of the target compound would be expected to participate in such interactions.
π-π Stacking: If aromatic substituents are present, they can engage in π-π stacking with aromatic residues like tyrosine or tryptophan.
Visualization software such as PyMOL or Discovery Studio is used to generate 2D and 3D diagrams that illustrate these specific ligand-protein interactions researchgate.netsamipubco.com.
Binding Affinity Predictions
The primary output of a molecular docking simulation is a score that predicts the binding affinity between the ligand and the protein. This score is typically expressed in kcal/mol, with more negative values indicating a stronger, more favorable interaction uomustansiriyah.edu.iqnih.govrjsocmed.com. These scores are used to rank compounds from a virtual library, prioritizing those with the highest predicted affinity for further experimental testing.
Docking studies on various pyrazoline derivatives against targets like cyclooxygenase-2 (COX-2), various kinases, and bacterial enzymes have shown that the pyrazoline scaffold can effectively fit into the active sites and establish strong binding interactions researchgate.netuomustansiriyah.edu.iqnih.govrsc.orgtandfonline.com. The predicted binding affinities for potent pyrazoline inhibitors often fall in the range of -7 to -10 kcal/mol nih.gov. The specific binding affinity of this compound would depend entirely on the specific protein target it is docked against.
| Protein Target (Example) | PDB ID | Docking Software | Predicted Binding Affinity (kcal/mol) for Pyrazoline Derivatives | Key Interacting Residues (Example) |
| E. coli DNA Gyrase B | 1FJ4 | AutoDock Vina | -9.3 to -10.3 | Thr, His, Val, Ala, Phe |
| B-Raf Kinase | 2FB8 | Schrödinger | -8.9 | Gln530 |
| EGFR Tyrosine Kinase | 4HJO | GOLD Suite | -8.5 to -9.5 | Cys773 |
| Cyclooxygenase-2 (COX-2) | 4M11 | GOLD Suite | -7.5 to -9.0 | Arg, Tyr, Ser |
Note: This table presents example data from various molecular docking studies on different pyrazoline derivatives against common biological targets to illustrate the application of these computational methods.
Advanced Applications of 5 Ethyl 4,5 Dihydro 1h Pyrazole and Its Derivatives in Chemical Sciences
Role in Organic Synthesis as Versatile Building Blocks and Intermediates
The pyrazoline ring system is a valuable synthon for constructing more complex chemical structures. Its inherent reactivity and the presence of multiple functionalization points allow for its elaboration into a variety of other important molecular frameworks.
One of the most significant applications of 4,5-dihydro-1H-pyrazole derivatives in organic synthesis is their role as immediate precursors to aromatic pyrazoles. The conversion of the dihydropyrazole ring to the corresponding aromatic pyrazole (B372694) is typically achieved through an oxidation or dehydrogenation reaction. organic-chemistry.org This transformation is a fundamental strategy for accessing the stable and biologically important pyrazole core. youtube.com
The reaction often involves treating the pyrazoline intermediate with a mild oxidizing agent. For instance, one-pot condensations of ketones and aldehydes with hydrazine (B178648) monohydrochloride can form pyrazoline intermediates, which are then oxidized in situ using bromine or by heating in DMSO under an oxygen atmosphere to yield the final pyrazole products. organic-chemistry.org Ruthenium-catalyzed acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines can also produce pyrazoles and 2-pyrazolines, with only water and hydrogen gas as byproducts. organic-chemistry.org These methods provide an efficient route to highly substituted pyrazoles, which are themselves important scaffolds in medicinal chemistry and materials science. youtube.comorganic-chemistry.org Beyond pyrazoles, the reactive nature of the pyrazoline ring allows for its use in synthesizing other heterocyclic systems through various ring-opening and rearrangement reactions.
The 4,5-dihydro-1H-pyrazole nucleus serves as a foundational scaffold for building intricate molecular architectures. researchgate.net Its three-dimensional structure and the potential for substitution at multiple positions (N1, C3, C4, and C5) make it an ideal starting point for generating diverse chemical libraries. nih.gov Medicinal chemists frequently utilize the pyrazoline core to append various pharmacophores, aiming to create hybrid molecules with enhanced biological activity. nih.govrsc.org
For example, researchers have successfully combined the pyrazoline scaffold with other heterocyclic rings like thiazolidinone to create novel fused systems. nih.gov This strategy of molecular hybridization has led to the discovery of compounds with potent and selective biological activities. The pyrazoline ring's stability and its ability to orient substituents in specific spatial arrangements are crucial for its function as a molecular scaffold, enabling the design of molecules that can precisely interact with complex biological targets. researchgate.netnih.gov
Medicinal Chemistry: Biological Target Engagement and Mechanistic Studies
Derivatives of 5-ethyl-4,5-dihydro-1H-pyrazole are a focal point of research in medicinal chemistry due to their broad spectrum of biological activities. nih.gov These compounds have been extensively studied for their ability to interact with and modulate the function of various enzymes and biological pathways.
The biological activity of pyrazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to understand how structural modifications influence target engagement and potency. nih.govnih.gov
For instance, in the context of monoamine oxidase (MAO) inhibition, the substitution pattern on the phenyl rings attached to the pyrazoline core is critical for both potency and selectivity. nih.govmdpi.com Halogen substitutions at the para-position of the phenyl ring at C5 of the pyrazoline have been shown to significantly enhance inhibitory potency against MAO-B. mdpi.com Specifically, a fluorine substituent led to the highest potency and selectivity. mdpi.com Similarly, for carbonic anhydrase (CA) inhibition, the presence of specific functional groups that can interact with the zinc ion in the enzyme's active site is a key determinant of activity. nih.gov These SAR studies provide a rational basis for the design and optimization of new pyrazoline-based therapeutic agents with improved target specificity and efficacy. nih.gov
| Target | Structural Feature | Effect on Activity | Reference |
| Monoamine Oxidase-B (MAO-B) | Halogen substitution (-F, -Cl, -Br) on the C5-phenyl ring | Increased inhibitory potency in the order F > Cl > Br > H | mdpi.com |
| Monoamine Oxidase-A (MAO-A) | Tosyl group at N1 position of pyrazoline ring | Potent and selective inhibition | nih.gov |
| Carbonic Anhydrase (CA) | Sulfonamide or carboxylate groups | Essential for binding to the active site zinc ion | nih.gov |
| Alkaline Phosphatase (ALP) | Electron-donating groups (e.g., methoxy, benzyloxy) on phenyl ring | Enhanced inhibitory activity | nih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) | Cyclopropanecarbonyl group at N1 and amino-substituted phenyl at C3 | High inhibitory activity | nih.gov |
Derivatives of 4,5-dihydro-1H-pyrazole have emerged as potent inhibitors of a wide range of clinically relevant enzymes.
α-Amylase: Pyrazoline derivatives have been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov Controlling this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in diabetes mellitus. nih.gov Certain pyrazole-thiazolidinone hybrids have shown remarkable α-amylase inhibition, with some compounds exhibiting over 90% inhibition at a concentration of 100 µg/mL. nih.gov The inhibitory activity is influenced by the substituents on the pyrazoline scaffold, with molecular docking studies suggesting that these compounds can form key interactions within the enzyme's active site, similar to the standard drug acarbose. nih.govnih.gov
| Compound Class | Key Compound | Inhibition Data | Reference |
| Pyrazole-thiazolidine-4-one hybrids | Compound 5a | 90.04% inhibition at 100 µg/mL | nih.gov |
| Pyrazoline linked acyl thiourea | Compound 5f | IC₅₀ = 90.3 µM | rsc.orgnih.gov |
| Pyrazole derivatives | Compound B | 42.5% inhibition rate | ajchem-a.comajchem-a.com |
HDAC6: Histone deacetylase 6 (HDAC6) is a key therapeutic target in cancer and inflammatory diseases. bohrium.comnih.gov Recently, pyrazole derivatives have been identified as potent and selective HDAC6 inhibitors. nih.gov One study reported a pyrazole derivative (Compound 6 ) with an IC₅₀ value of 4.95 nM for HDAC6, showing high selectivity over other HDAC isoforms. nih.gov The pyrazole scaffold acts as a "cap group" that interacts with the enzyme's surface, while other parts of the molecule engage the catalytic zinc ion. nih.govunica.it This has led to the development of promising lead compounds for treating conditions like acute liver injury. nih.gov
COX-2: Cyclooxygenase-2 (COX-2) is a well-known enzyme involved in inflammation and pain. Pyrazole derivatives have a long history as COX-2 inhibitors, with celecoxib (B62257) being a prominent example. Newer research continues to explore novel pyrazole-based compounds as selective COX-2 inhibitors with potentially improved safety profiles. nih.govnih.gov For example, a novel pyrazole derivative, AD 532, showed potent anti-inflammatory effects and selective COX-2 inhibition (IC₅₀ = 0.043-0.56 μM for a series of compounds) with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. nih.govnih.gov
Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes associated with various diseases, including glaucoma and cancer. nih.gov Pyrazole and pyrazoline derivatives have been extensively studied as inhibitors of human CA isoforms (hCA I and hCA II). tandfonline.com By incorporating functionalities known to coordinate with the active site zinc ion, such as sulfonamide groups, researchers have developed pyrazoline-based inhibitors with Kᵢ values in the low nanomolar range. nih.govtandfonline.com
Monoamine Oxidase: Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them important targets for treating depression and neurodegenerative disorders. nih.govnih.gov Pyrazoline derivatives have been developed as highly potent and selective inhibitors of both MAO isoforms. mdpi.com For example, compound 7 , a pyrazoline with a tosyl group, was found to be a more potent and selective MAO-A inhibitor (Kᵢ = 0.06 µM) than the standard drug moclobemide. nih.gov Conversely, halogenated pyrazolines have shown high potency and selectivity for MAO-B, with compound EH7 exhibiting an IC₅₀ of 0.063 µM. mdpi.com
| Target Enzyme | Compound Series | Lead Compound | Inhibition Data (Kᵢ or IC₅₀) | Selectivity | Reference |
| MAO-A | Curcumin-based Pyrazolines | Compound 7 | Kᵢ = 0.06 µM | Selective for MAO-A | nih.gov |
| MAO-A | Oxazolidinone-Pyrazolines | Compound 14 | Kᵢ = 0.001 µM | Potent and Selective for MAO-A | acs.org |
| MAO-B | Halogenated Pyrazolines | Compound EH7 (Fluorinated) | IC₅₀ = 0.063 µM | SI = 133.0 for MAO-B | mdpi.com |
| hCA I | Pyrazole derivatives | Compound 10 | Kᵢ = 5.13 nM | - | tandfonline.com |
| hCA II | Pyrazole derivatives | Compound 1 | Kᵢ = 11.77 nM | - | tandfonline.com |
| HDAC6 | Pyrazole derivatives | Compound 6 | IC₅₀ = 4.95 nM | 251-fold selective over HDAC1 | nih.gov |
| COX-2 | Pyrazole derivatives | Compound 11, 12, 15 | IC₅₀ = 0.043-0.049 µM | Selective | nih.gov |
| Alkaline Phosphatase | Pyrazolo-oxothiazolidines | Compound 7g | IC₅₀ = 0.045 µM | 116-fold more active than standard | nih.gov |
Alkaline Phosphatase: Alkaline phosphatase (ALP) is an enzyme implicated in various physiological and pathological processes. Novel scaffolds combining pyrazole and thiazolidinone moieties have yielded potent ALP inhibitors. nih.gov One such derivative demonstrated an IC₅₀ value of 0.045 µM, making it significantly more potent than the standard inhibitor monopotassium phosphate. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for the most potent compound. nih.gov
Oxidative stress is a key factor in the pathogenesis of numerous diseases. Pyrazoline derivatives have demonstrated significant antioxidant potential through various mechanisms. jrmds.innih.gov Their antioxidant capacity is often evaluated by their ability to scavenge free radicals and protect against oxidative damage. nih.govresearchgate.net
Receptor Binding and Signaling Pathway Modulation (e.g., Wnt/β-catenin)
The 4,5-dihydro-1H-pyrazole scaffold and its derivatives have emerged as significant modulators of various cellular signaling pathways, demonstrating their potential in therapeutic applications. A notable area of investigation is their interaction with the Wnt/β-catenin signaling cascade, a pathway crucial in embryonic development and oncogenesis when dysregulated. researchgate.net
One study detailed the synthesis of a novel pyrazoline derivative, N-(4-hydroxybenzyl)-1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxamide (BHX), designed to specifically inhibit the Wnt/β-catenin pathway. researchgate.netresearchgate.net This compound was shown to significantly reduce the protein levels of β-catenin in cancer cell lines, leading to the suppression of tumor growth in xenograft models. researchgate.net The inhibitory action of BHX underscores the potential of the pyrazoline core in the development of targeted cancer therapies by disrupting aberrant Wnt signaling. researchgate.netresearchgate.net
Beyond the Wnt pathway, pyrazole derivatives have been identified as modulators of other critical signaling systems. For instance, certain pyridinyl imidazole (B134444) compounds, which share structural similarities with pyrazole derivatives, have been shown to inhibit melanogenesis by targeting the Wnt/β-catenin pathway. mdpi.com Furthermore, triaryl pyrazole compounds have been developed as inhibitors of Toll-Like Receptor (TLR) signaling, a key component of the innate immune system. pressbooks.pub These compounds interfere with the protein-protein interactions essential for the signaling cascade, with some exhibiting pan-TLR inhibition while others show selectivity for specific TLRs. pressbooks.pub
The versatility of the pyrazole structure is also evident in its application as a scaffold for cannabinoid receptor (CB1) antagonists. nih.govscienceopen.com Structure-activity relationship studies have defined the necessary structural features for potent and selective CB1 receptor antagonism, highlighting the importance of specific substitutions on the pyrazole ring. nih.govscienceopen.com
The table below summarizes the inhibitory activities of selected pyrazoline derivatives on various signaling pathways.
| Compound/Derivative Class | Target Pathway/Receptor | Observed Effect | Reference |
| N-(4-hydroxybenzyl)-1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxamide (BHX) | Wnt/β-catenin | Reduction of β-catenin levels, tumor growth suppression | researchgate.netresearchgate.net |
| Pyridinyl Imidazoles | Wnt/β-catenin | Inhibition of melanogenesis | mdpi.com |
| Triaryl Pyrazoles | Toll-Like Receptors (TLRs) | Inhibition of TLR signaling | pressbooks.pub |
| Biarylpyrazoles (e.g., SR141716A) | Cannabinoid Receptor 1 (CB1) | Antagonism of receptor activity | nih.govscienceopen.com |
Design Principles for Mitigating Metabolic Bioactivation
A critical aspect of drug design is ensuring the metabolic stability of a compound to minimize the formation of reactive metabolites that can lead to toxicity. For pyrazole-containing compounds, several strategies can be employed to mitigate metabolic bioactivation.
One effective approach is bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties, with the aim of improving the drug's metabolic profile. nih.govresearchgate.net For instance, the ester moiety in some pyrazole derivatives has been successfully replaced with a 1,2,4-oxadiazole (B8745197) ring, resulting in modulators with enhanced metabolic stability. nih.gov This modification prevents the enzymatic hydrolysis of the ester, a common metabolic pathway, thereby increasing the compound's half-life and reducing the potential for the formation of reactive carboxylic acid metabolites. nih.gov Similarly, the pyrazole ring itself can act as a bioisostere for an amide group, offering a metabolically more stable alternative. researchgate.net
Another key strategy is deuteration , the substitution of hydrogen atoms with their heavier isotope, deuterium. This can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.govpsu.edu For pyrazole derivatives, selective deuteration at positions prone to oxidative metabolism by cytochrome P450 enzymes can lead to a more favorable pharmacokinetic profile and reduced toxicity. psu.eduresearchgate.net Studies have shown that deuteration of N-methyl groups in drug molecules can substantially decrease the rate of N-demethylation, a common metabolic pathway. nih.gov
Structural modifications to block or alter metabolic sites are also crucial. The introduction of bulky or electron-withdrawing groups at metabolically labile positions on the pyrazole ring or its substituents can sterically hinder or electronically deactivate these sites, thus preventing metabolic modification. chemscene.com Understanding the specific metabolic pathways of pyrazole derivatives, which can include hydroxylation and conjugation, is essential for the rational design of more stable analogues. researchgate.netnih.gov
The table below outlines design principles for mitigating the metabolic bioactivation of pyrazole derivatives.
| Design Principle | Mechanism | Example Application | Reference |
| Bioisosteric Replacement | Substitution of a metabolically liable group with a more stable isostere. | Replacing an ester with a 1,2,4-oxadiazole; using a pyrazole as an amide isostere. | researchgate.netnih.gov |
| Deuteration | Slowing down metabolism through the kinetic isotope effect at C-H bonds. | Selective deuteration of pyrazole C-4 position or N-alkyl groups. | nih.govpsu.eduresearchgate.net |
| Structural Modification | Blocking or altering metabolic sites through steric or electronic effects. | Introduction of bulky or electron-withdrawing groups at susceptible positions. | chemscene.com |
Materials Science and Photonics
The unique electronic and photophysical properties of 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives make them highly attractive for applications in materials science and photonics.
Fluorescent Properties and Luminescence Studies
Pyrazoline derivatives are well-known for their strong fluorescence, often exhibiting high quantum yields and significant Stokes shifts. nih.govnih.gov These properties are highly desirable for applications in bioimaging and as fluorescent probes. nih.govresearchgate.netnih.gov The fluorescence of these compounds can be tuned by modifying the substituents on the pyrazoline ring. nih.gov For example, the introduction of different functional moieties can lead to compounds with solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent. researchgate.net
Recent research has focused on the development of pyrazoline-based fluorescent probes for the detection of ions and biomolecules. nih.govnih.gov Some derivatives act as "turn-off" sensors, where the fluorescence is quenched upon binding to a specific analyte, while others are "turn-on" sensors, exhibiting enhanced fluorescence. nih.gov For instance, a pyrazole derivative has been synthesized as an excited-state intramolecular proton-transfer (ESIPT) active sensor for Cu2+ ions. nih.gov
The table below presents the photophysical data for a selection of fluorescent pyrazole derivatives.
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Application | Reference |
| Fused Pyrazole 78 | 325, 372 | 476 | 0.38 | Fluoride ion sensing | nih.gov |
| Pyrazole Derivative 52 | - | - | - | Cu2+ sensing (turn-off) | nih.gov |
| 1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole (DPP) | - | 415 (in solution), 470 (thin film) | - | Electroluminescence | mdpi.com |
| Benzothiazoyl Pyrazoline Derivatives | - | 440-460 | - | General fluorescence | nih.gov |
Application in Nonlinear Optics (NLO)
The extended π-conjugation and charge-transfer characteristics of certain pyrazoline derivatives make them promising materials for nonlinear optics (NLO). chemscene.comresearchgate.netmdpi.com NLO materials are essential for a range of applications, including optical switching, frequency conversion, and optical data storage. nih.gov
A study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole demonstrated significant second-order NLO properties. chemscene.com Using the Z-scan technique, the two-photon absorption (2PA) cross-section was determined, and hyper-Rayleigh scattering experiments were used to measure the first hyperpolarizability. chemscene.com The results indicated that this pyrazole derivative possesses a large NLO response, making it a candidate for further investigation in NLO devices. chemscene.com Other pyrazoline derivatives with highly polar end-groups have also shown large dipole moments, which contribute to their NLO properties. mdpi.com
Potential in Optoelectronic Materials and Devices
The favorable photophysical and charge-transport properties of pyrazole and pyrazoline derivatives have led to their exploration in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
In the context of OLEDs, pyrazoline derivatives have been utilized as both emitting and charge-transporting materials. mdpi.com For example, 1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole (DPP) has been investigated as an electroluminescent material, exhibiting bright blue emission in a multilayer OLED device. mdpi.com Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have also been synthesized and characterized for their electroluminescent applications, showing bright bluish-green light emission.
In the realm of OPVs, pyrazole derivatives have been incorporated into the active layer of bulk heterojunction solar cells. The high light absorbance of these compounds makes them suitable for harvesting solar energy. The performance of these devices is influenced by the specific structure of the pyrazole derivative and its interaction with other materials in the active layer.
The table below highlights the performance of some pyrazole derivatives in optoelectronic devices.
| Device Type | Pyrazole Derivative | Performance Metric | Emitted Color/Spectrum | Reference |
| OLED | 1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole (DPP) | 2400 cd m–2 at 18 V | Blue | mdpi.com |
| OLED | 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) | 1436.0 cd/m2 | Deep bluish-green (506 nm) | |
| OPV | 1H-pyrazolo[3,4-b] quinoline (B57606) derivatives (Molx) | Power efficiency ~0.38% | - |
Catalysis Applications (e.g., Corrosion Inhibition)
Pyrazole derivatives have demonstrated significant utility in the field of catalysis, particularly as effective corrosion inhibitors for various metals and alloys, most notably for steel in acidic environments. nih.govnih.gov Their efficacy stems from the presence of nitrogen heteroatoms and π-electrons in the pyrazole ring, which facilitate strong adsorption onto the metal surface. researchgate.net This adsorption forms a protective film that acts as a barrier, mitigating the corrosive action of the acidic medium. nih.gov
The mechanism of inhibition by pyrazole derivatives is typically a mixed-type process, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of corrosion inhibition is dependent on the concentration of the pyrazole derivative, with higher concentrations generally leading to greater protection. nih.gov
The structure of the pyrazole derivative plays a crucial role in its inhibitory performance. The presence of various substituents on the pyrazole ring can enhance its adsorption characteristics and, consequently, its inhibitive effect. For example, the introduction of additional heteroatoms (like oxygen) or aromatic rings can increase the electron density on the molecule, promoting stronger coordination with the metal surface. nih.gov
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in evaluating the performance of pyrazole-based corrosion inhibitors. nih.gov These studies have consistently shown that the presence of pyrazole derivatives increases the charge transfer resistance and decreases the double-layer capacitance, both of which are indicative of the formation of a protective adsorbed layer on the metal surface. nih.gov
The table below presents the inhibition efficiencies of several pyrazole derivatives as corrosion inhibitors.
| Pyrazole Derivative | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel | 1 M HCl | 94 | |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (BM-01) | Steel | 1 M HCl | - |
Future Research Directions and Challenges
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry's growing emphasis on green chemistry is driving the development of more environmentally benign synthetic routes to pyrazoline derivatives, including 5-ethyl-4,5-dihydro-1H-pyrazole. tandfonline.comresearchgate.nettandfonline.comimpactfactor.org Conventional synthesis methods often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, leading to significant environmental concerns. scispace.com Future research will prioritize the development of sustainable alternatives that are not only eco-friendly but also economically viable. tandfonline.combenthamdirect.com
Key research directions include:
Solvent-Free and Alternative Solvent Systems: The use of solvent-free reaction conditions, such as grinding techniques, has shown promise in synthesizing pyrazoline derivatives with high efficiency and minimal waste. tandfonline.comtandfonline.com Research into the use of greener solvents, like water or ionic liquids, is also a promising avenue. impactfactor.org
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. researchgate.netimpactfactor.orgscispace.com
Catalytic Approaches: The development of novel, highly efficient, and recyclable catalysts can minimize waste and improve the atom economy of the synthesis. scispace.com This includes the exploration of biocatalysts and nanocatalysts for pyrazoline synthesis.
A comparative overview of conventional versus green synthetic methods for pyrazoline derivatives is presented below:
| Parameter | Conventional Method | Green Synthetic Methods (Microwave, Ultrasound, Grinding) |
| Reaction Time | 5-20 hours | 5-30 minutes (Microwave), 2-5 hours (Ultrasound), 5-30 minutes (Grinding) |
| Energy Source | Thermal/Electric Heating | Electromagnetic Waves/Sound Energy/Mechanical Energy |
| Solvent Usage | Often requires organic solvents | Minimal or no solvent required |
| Yields | Often moderate | Generally higher yields |
| Environmental Impact | Higher | Lower |
This table provides a generalized comparison based on literature for pyrazoline synthesis. impactfactor.orgnih.gov
Exploration of Novel Reactivity Patterns and Unique Transformations
Beyond its role as a synthetic intermediate, the 4,5-dihydropyrazole ring system possesses inherent reactivity that can be harnessed for novel chemical transformations. Future research will likely focus on exploring and exploiting these reactivity patterns to generate a wider array of functionalized molecules.
Areas for exploration include:
Catalytic Transformations: The development of catalytic methods to functionalize the dihydropyrazole ring, such as C-H activation, cross-coupling reactions, and cycloadditions, will be a significant area of research. organic-chemistry.orgnih.gov
Cascade and Domino Reactions: Designing one-pot reactions that involve the formation of the dihydropyrazole ring followed by subsequent transformations can lead to the efficient synthesis of complex molecules. metu.edu.trrsc.org
Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the dihydropyrazole ring can be selectively opened or rearranged can provide access to novel acyclic and heterocyclic structures.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. rsc.orgjournalcsij.com For this compound and its derivatives, this integrated approach can accelerate the discovery and optimization of new compounds with desired properties.
Future research will benefit from:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, stability, and reactivity of this compound and its derivatives. iau.irresearchgate.netresearchgate.netbohrium.comnih.gov This can help in predicting reaction outcomes and designing more efficient synthetic routes.
Molecular Docking and Dynamics Simulations: For biological applications, computational tools can be used to predict the binding modes and affinities of dihydropyrazole derivatives with specific protein targets. nih.govlongdom.orgmdpi.com This facilitates the rational design of more potent and selective bioactive molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of dihydropyrazole derivatives with their biological activity, QSAR models can be developed to guide the design of new compounds with enhanced efficacy. journalcsij.comresearchgate.net
Advanced Chiral Dihydropyrazole Synthesis and Application
The presence of a stereocenter at the C5 position of this compound means that it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access enantiomerically pure forms of this and related dihydropyrazoles is a significant and ongoing challenge. nih.gov
Key areas for future development include:
Asymmetric Catalysis: The design and application of new chiral catalysts, including organocatalysts and metal-based catalysts, for the enantioselective synthesis of 5-substituted pyrazolines is a major research focus. metu.edu.trrsc.orgnih.govrsc.orgrsc.orgthieme-connect.comconsensus.appresearchgate.netthieme-connect.comuniovi.es
Chiral Resolution: The development of more efficient methods for the separation of racemic mixtures of dihydropyrazoles will also be important.
Application of Chiral Dihydropyrazoles: Investigating the distinct biological activities and material properties of individual enantiomers of this compound and its derivatives is a crucial next step.
| Catalytic Approach | Catalyst Type | Key Features |
| Organocatalysis | Chiral amines, thioureas, squaramides, phosphoric acids | Metal-free, environmentally friendly, high enantioselectivity. metu.edu.trrsc.orgrsc.org |
| Metal Catalysis | Copper, Palladium, Ruthenium complexes with chiral ligands | High turnover numbers, broad substrate scope. nih.govthieme-connect.comuniovi.es |
This table summarizes common catalytic approaches for the asymmetric synthesis of pyrazoline derivatives.
Deeper Mechanistic Insights into Biological Target Interactions
While derivatives of 4,5-dihydropyrazoles are known to exhibit a wide range of biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research should aim to elucidate the specific interactions between these compounds and their biological targets.
This will involve:
Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that dihydropyrazole derivatives interact with.
Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of dihydropyrazole derivatives in complex with their biological targets. This will provide a detailed picture of the binding interactions.
Biophysical and Biochemical Assays: Employing a range of in vitro assays to quantify the binding affinity and inhibitory potency of these compounds against their targets. nih.gov
Expansion of Applications in Emerging Fields
The unique structural and electronic properties of the dihydropyrazole scaffold suggest that its applications could extend beyond the traditional focus on pharmaceuticals. mdpi.com Future research should explore the potential of this compound and its derivatives in a variety of emerging fields.
Potential new applications include:
Materials Science: The development of novel polymers, liquid crystals, and other functional materials incorporating the dihydropyrazole motif. rsc.org
Optoelectronics: The investigation of dihydropyrazole derivatives as fluorescent probes, organic light-emitting diode (OLED) materials, and nonlinear optical (NLO) materials due to their favorable photophysical properties. rsc.orgrsc.orgresearchgate.netnih.govnih.gov
Agrochemicals: The design and synthesis of new dihydropyrazole-based pesticides and herbicides with improved efficacy and reduced environmental impact. benthamdirect.comiglobaljournal.com
The continued exploration of these research avenues will undoubtedly lead to a more profound understanding of the chemistry and utility of this compound, paving the way for new and valuable applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes to 5-ethyl-4,5-dihydro-1H-pyrazole derivatives?
- Methodological Answer : Synthesis optimization requires evaluating substituent compatibility, solvent polarity, and catalyst selection. For example, cyclocondensation of hydrazines with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) is a common approach. Characterization via /-NMR and FTIR is critical to confirm regioselectivity and tautomeric forms (e.g., keto-enol equilibrium). Reaction yields improve with controlled temperature (60–80°C) and inert atmospheres .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with spectroscopic techniques. For example, X-ray studies reveal hydrogen-bonded dimerization motifs (e.g., R(8) rings), while -NMR detects dynamic tautomerism in solution. Elemental microanalysis validates purity, and mass spectrometry confirms molecular weight .
Q. What substituent modifications enhance the biological activity of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO, -F) to the phenyl ring at position 3 or 5 to improve antimicrobial activity. For anti-inflammatory properties, methoxy or methyl groups are beneficial. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like p38 MAP kinase or COX-2 .
Advanced Research Questions
Q. How can contradictory biological activity data for structurally similar pyrazole derivatives be resolved?
- Methodological Answer : Investigate tautomeric equilibria (e.g., keto vs. enol forms) via variable-temperature NMR or IR spectroscopy. Compare crystallographic data (e.g., bond lengths like C=O at ~1.28 Å) with computational models (DFT calculations) to identify dominant tautomers. Validate bioactivity in multiple assay conditions to account for pH-dependent behavior .
Q. What strategies improve enantioselective resolution of chiral 4,5-dihydro-1H-pyrazole derivatives?
- Methodological Answer : Employ chiral stationary phases (e.g., cellulose tris(4-methylbenzoate)) in HPLC for diastereomer separation. Optimize mobile phase composition (e.g., hexane/isopropanol ratios). Computational modeling (e.g., molecular dynamics simulations) predicts enantiomer interactions with chiral selectors .
Q. How do reaction mechanisms for pyrazoline aromatization impact synthetic outcomes?
- Methodological Answer : Oxidative aromatization (e.g., using DDQ or electrochemical methods) converts dihydropyrazoles to pyrazoles. Monitor reaction progress via TLC and GC-MS. Mechanistic studies (e.g., radical trapping or isotope labeling) identify intermediates. Electrochemical methods offer greener alternatives with tunable potentials .
Q. What computational tools are effective for predicting ADME properties of this compound analogs?
- Methodological Answer : Use SwissADME or pkCSM to estimate logP, bioavailability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with in vitro Caco-2 assays or hepatic microsome stability tests .
Q. How can structure-activity relationship (SAR) models be developed for pyrazole-based kinase inhibitors?
- Methodological Answer : Generate 3D-QSAR models (e.g., CoMFA/CoMSIA) using bioactivity data and aligned molecular structures. Dock derivatives into kinase active sites (e.g., using Glide) to identify critical interactions (e.g., H-bonds with hinge regions). Validate models with synthetic analogs and in vitro kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
